N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors, which are involved in the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases.
Wirkmechanismus
CP-690,550 selectively inhibits N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is involved in the signaling pathways of cytokine receptors. By inhibiting this compound, CP-690,550 prevents the activation of downstream signaling pathways, which ultimately leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interleukin-12. It also reduces the activation of T cells and B cells, which play a crucial role in the immune response. CP-690,550 has been shown to be well-tolerated in clinical trials, with minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 is a highly specific inhibitor of N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which makes it a valuable tool for studying the role of this compound in immune signaling pathways. However, its specificity also limits its use in studying other signaling pathways that may be involved in disease processes. CP-690,550 also has limited solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
1. Combination therapy: CP-690,550 has shown promising results in clinical trials as a monotherapy for autoimmune diseases. Future studies could investigate the potential benefits of combining CP-690,550 with other immunomodulatory agents to improve efficacy and reduce side effects.
2. Targeting other JAKs: CP-690,550 selectively inhibits N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, but other JAKs (JAK1, JAK2, and TYK2) are also involved in immune signaling pathways. Future studies could investigate the potential benefits of targeting these JAKs as well.
3. Non-immunological applications: JAKs are also involved in other cellular processes, such as hematopoiesis and cancer cell proliferation. Future studies could investigate the potential therapeutic applications of JAK inhibitors in these areas.
4. Improved solubility: The limited solubility of CP-690,550 can make it difficult to administer in experiments. Future studies could investigate the development of more soluble analogs of CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKPMYXPRSHWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.